1-Piperazinecarboxamidine, 4-(3,4-dichlorophenyl)-, hemisulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxamidine, 4-(3,4-dichlorophenyl)-, hemisulfate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperazine ring substituted with a carboxamidine group and a dichlorophenyl group, making it a unique and valuable substance for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxamidine, 4-(3,4-dichlorophenyl)-, hemisulfate typically involves the reaction of piperazine with 3,4-dichlorobenzonitrile under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over reaction conditions. The process involves the use of high-purity starting materials and advanced purification techniques to obtain the final product with high yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
1-Piperazinecarboxamidine, 4-(3,4-dichlorophenyl)-, hemisulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups, depending on the reagents and conditions used.
Scientific Research Applications
1-Piperazinecarboxamidine, 4-(3,4-dichlorophenyl)-, hemisulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Piperazinecarboxamidine, 4-(3,4-dichlorophenyl)-, hemisulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-Piperazinecarboxamidine, 4-phenyl-, hemisulfate
- 1-Piperazinecarboxamidine, 4-(2,3-dichlorophenyl)-, hemisulfate
- 1-Piperazinecarboxamidine, 4-(3,5-dichlorophenyl)-, hemisulfate
Uniqueness
1-Piperazinecarboxamidine, 4-(3,4-dichlorophenyl)-, hemisulfate is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it offers different reactivity and selectivity compared to similar compounds.
Properties
CAS No. |
17238-50-5 |
---|---|
Molecular Formula |
C22H30Cl4N8O4S |
Molecular Weight |
644.4 g/mol |
IUPAC Name |
4-(3,4-dichlorophenyl)piperazine-1-carboximidamide;sulfuric acid |
InChI |
InChI=1S/2C11H14Cl2N4.H2O4S/c2*12-9-2-1-8(7-10(9)13)16-3-5-17(6-4-16)11(14)15;1-5(2,3)4/h2*1-2,7H,3-6H2,(H3,14,15);(H2,1,2,3,4) |
InChI Key |
SXSGDTDLDYMSFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=N)N.C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.